Specific Scientific Field: Medicinal Chemistry.
Summary of the Application: 4-chloropyridine-2-carbonyl Chloride is used in the synthesis of new derivatives of Sorafenib.
Methods of Application or Experimental Procedures: The synthesis of Sorafenib derivatives involves a 4-step synthetic pathway.
Results or Outcomes: The synthesized Sorafenib derivatives showed significant antiproliferative activity against a panel of carcinoma, lymphoma, and leukemia tumor cell lines.
Specific Scientific Field: Agrochemicals.
Summary of the Application: 2-Chloropyridine, an isomer of 4-chloropyridine, is used in the agricultural business to produce fungicides and insecticides.
Methods of Application or Experimental Procedures: 2-Choropyridine is made by combining pyridine with chlorine in a single process.
Results or Outcomes: The resulting fungicides and insecticides are used in the agricultural industry to protect crops from pests and diseases.
Specific Scientific Field: Pharmaceutical Testing.
Summary of the Application: 4-Chloropyridine-2-carbonyl chloride hydrochloride (4CPC) is a cytostatic drug that has been shown to inhibit aurora-b kinase in human tumor cell lines in vitro.
Methods of Application or Experimental Procedures: The drug is used in vitro to test its potential antitumor activity against breast cancer.
Results or Outcomes: The drug has shown potential antitumor activity against breast cancer.
Specific Scientific Field: Metal Complexes.
Summary of the Application: 4-chloropyridine-2-carbonyl Chloride is used as an intermediate in the development of metal complexes.
Results or Outcomes: The resulting metal complexes can be used in a variety of applications, including catalysis, materials science, and medicinal chemistry.
Specific Scientific Field: Organic Chemistry.
Summary of the Application: 4-chloropyridine-2-carbonyl Chloride is used in the synthesis of pyridine derivatives.
Methods of Application or Experimental Procedures: The synthesis involves the reaction of 4-chloropyridine-2-carbonyl Chloride with nucleophiles, transforming the heterocycle into pyridine derivatives with the second and fourth carbons replaced.
Results or Outcomes: The resulting pyridine derivatives have a wide range of applications in the chemical industry, including the production of pharmaceuticals, agrochemicals, and dyes.
4-chloropyridine-2-carbonyl chloride is an organic compound characterized by its molecular formula CHClNO. It is a derivative of pyridine, featuring a chlorinated carbonyl group at the 2-position of the pyridine ring. This compound is known for its reactivity and serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its hydrochloride form, 4-chloropyridine-2-carbonyl chloride hydrochloride, has a molar mass of 212.46 g/mol and decomposes at temperatures between 135°C and 137°C .
4-chloropyridine-2-carbonyl chloride is likely to be a hazardous compound due to the presence of the acyl chloride group. Here are some potential safety concerns:
The biological activity of 4-chloropyridine-2-carbonyl chloride is primarily linked to its derivatives, which have shown potential as:
Several methods are employed for synthesizing 4-chloropyridine-2-carbonyl chloride:
The applications of 4-chloropyridine-2-carbonyl chloride are diverse:
Research on interaction studies involving 4-chloropyridine-2-carbonyl chloride focuses on:
Several compounds share structural similarities with 4-chloropyridine-2-carbonyl chloride. Below is a comparison highlighting their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
4-Chloropyridine | CHClN | Basic pyridine structure; used in pharmaceuticals. |
2-Chloropyridine | CHClN | Chlorination at the 2-position; different reactivity. |
4-Chloro-3-pyridinecarboxylic acid | CHClN O | Contains a carboxylic acid group; potential for different biological activity. |
4-Chloro-N-methylpyridine | CHClN | Methylated derivative; alters solubility and reactivity. |
The uniqueness of 4-chloropyridine-2-carbonyl chloride lies in its carbonyl group, which enhances its reactivity compared to other chlorinated pyridines, making it particularly valuable in synthetic chemistry and drug development.
Corrosive